15alpha-Hydroxycholestane
Overview
Description
15alpha-Hydroxycholestane is a cholestanoid . It has the molecular formula C27H48O2 and a molecular weight of 404.7 g/mol .
Synthesis Analysis
The synthesis of 15alpha-Hydroxycholestane has been achieved from diosgenin in a series of steps . The process involves the inversion of a C-16beta hydroxyl to the C-16alpha position and a method for transposition of a C-16beta hydroxyl to the C-15alpha position via the unexpected beta-reduction of a C-15 ketone in a steroid .Molecular Structure Analysis
The 15alpha-Hydroxycholestane molecule contains a total of 80 bonds. There are 32 non-H bonds, 5 rotatable bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 2 hydroxyl groups, and 2 secondary alcohols .Physical And Chemical Properties Analysis
15alpha-Hydroxycholestane has a molecular weight of 404.7 g/mol. It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 .Scientific Research Applications
1. Synthesis in Pharmacology
15alpha-Hydroxycholestane and related compounds have been synthesized for various pharmacological applications. For instance, the aglycone of shark repellent pavoninin-4, a derivative of 15alpha-Hydroxycholestane, was synthesized for potential use in shark deterrence (Gong & Williams, 2006).
2. Antibiotic Properties
Research has shown that certain derivatives of 15alpha-Hydroxycholestane possess antibiotic properties. For example, 15alpha-Hydroxy-21-keto-pristimerine, a nortriterpene quinone methide derivative, exhibited antibiotic activity against Gram-positive bacteria (Alvarenga et al., 1999).
3. Involvement in Metabolic Processes
The compound has been linked to various metabolic processes. For instance, 15alpha-Hydroxycanrenone was studied for its metabolic products when interacting with human enzymes (Chinn et al., 1977).
4. Role in Steroid Hydroxylation
15alpha-Hydroxycholestane derivatives are involved in steroid hydroxylation. The involvement of cytochrome P-450 in the 15alpha-hydroxylation of steroids by Penicillium raistrickii has been reported (Irrgang et al., 1997).
5. Potential in Cancer Research
Some derivatives of 15alpha-Hydroxycholestane have been explored for their potential in cancer research. Abietane diterpenes derived from this compound have been investigated for their inhibitory effects on Epstein-Barr virus activation, a critical step in the development of certain cancers (Ohtsu et al., 2001).
properties
IUPAC Name |
(3S,5S,8R,9S,10S,13R,14S,15S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,15-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48O2/c1-17(2)7-6-8-18(3)23-16-24(29)25-21-10-9-19-15-20(28)11-13-26(19,4)22(21)12-14-27(23,25)5/h17-25,28-29H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23-,24+,25-,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKYNEGIINKEKI-IISASWRDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CC(C2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1C[C@@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
15alpha-Hydroxycholestane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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